N-[4-(diethylamino)benzyl]-2-ethoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction, where a diethylamine reacts with a suitable leaving group on the benzamide core.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated benzamide intermediate.
Industrial Production Methods
Industrial production of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves optimizing the above synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzamide core, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols, with reactions typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its ability to interact with various biological targets.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-aminobenzamide: Similar in structure but lacks the pyridin-2-yl and ethoxy groups.
2-Ethoxy-N-(pyridin-2-yl)benzamide: Similar but lacks the diethylamino group.
N-(4-Diethylaminophenyl)-2-pyridinylcarboxamide: Similar but lacks the ethoxy group.
Uniqueness
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the diethylamino, ethoxy, and pyridin-2-yl groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H29N3O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-2-ethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C25H29N3O2/c1-4-27(5-2)21-16-14-20(15-17-21)19-28(24-13-9-10-18-26-24)25(29)22-11-7-8-12-23(22)30-6-3/h7-18H,4-6,19H2,1-3H3 |
InChI Key |
JZXKSMGXPQLSEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3OCC |
Origin of Product |
United States |
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